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molecular formula C14H14O5 B1198865 4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo- CAS No. 37467-41-7

4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo-

Cat. No. B1198865
M. Wt: 262.26 g/mol
InChI Key: HBBZNIVGQORKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055654

Procedure details

A mixture of 5 parts of 6,8-diethyl-5-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and 130 parts by volume of 48% aqueous hydrobromic acid was refluxed for seven hours. The reaction mixture was cooled and excess sodium bicarbonate solution was added. The solution was acidified with concentrated hydrochloric acid and then extracted with chloroform. Evaporation of the chloroform gave a residue which on trituration with light petroleum gave 2.3 parts of 6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 218°-220° C (after crystallization from ethanol).
Name
6,8-diethyl-5-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:19][CH3:20])[C:6]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8](=[O:15])[C:7]=2[C:16]=1[O:17]C)[CH3:2].Br.C(=O)(O)[O-].[Na+].Cl>>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:19][CH3:20])[C:6]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8](=[O:15])[C:7]=2[C:16]=1[OH:17])[CH3:2] |f:2.3|

Inputs

Step One
Name
6,8-diethyl-5-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
CUSTOM
Type
CUSTOM
Details
gave a residue which on trituration with light petroleum
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
2.3 parts of 6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 218°-220° C (after crystallization from ethanol)

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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